molecular formula C22H26FN7O B2485809 3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920364-93-8

3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2485809
CAS RN: 920364-93-8
M. Wt: 423.496
InChI Key: GLUCNORGKHEQEO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a propanone group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key feature of the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles . The fluorophenyl group could potentially undergo reactions involving the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The triazolopyrimidine core is known for its anticancer properties, making it a promising candidate for developing new cancer therapies .

Antimicrobial Agents

The compound’s structure suggests it could be effective as an antimicrobial agent. Triazolopyrimidines have been studied for their ability to combat bacterial and fungal infections, providing a basis for further exploration in this area .

Neuropharmacology

In neuropharmacology, this compound may be investigated for its effects on the central nervous system. The piperazine moiety is often found in drugs that target neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Enzyme Inhibition

The compound could serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This application is crucial for developing treatments for various metabolic diseases and conditions .

Anti-inflammatory Research

Given the structural components of the compound, it may exhibit anti-inflammatory properties. Research in this area could lead to new treatments for inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, particularly due to the presence of the fluorine atom .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its reactivity and mechanism of action, and evaluate its potential as a therapeutic agent .

properties

IUPAC Name

3-cyclopentyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-13-11-28(12-14-29)19(31)10-5-16-3-1-2-4-16/h6-9,15-16H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUCNORGKHEQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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